8-Chloro-6-methylquinoline-4-carboxylic acid
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Overview
Description
8-Chloro-6-methylquinoline-4-carboxylic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and applications in medicinal and industrial chemistry . The compound’s structure includes a chloro group at the 8th position, a methyl group at the 6th position, and a carboxylic acid group at the 4th position, making it a unique and valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Additionally, microwave-assisted synthesis has been explored to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as solvent-free reactions, microwave irradiation, and the use of reusable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Chloro-6-methylquinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Chloro-6-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death . The compound’s chloro and methyl groups enhance its binding affinity and specificity for these targets, making it a potent antimicrobial agent .
Comparison with Similar Compounds
8-Chloro-6-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
- 6-Chloro-8-methylquinoline-3-carboxylic acid
- 7-Chloro-3-methylquinoline-8-carboxylic acid
- 5-Chloro-8-methylquinoline-3-carboxylic acid
These compounds share similar structural features but differ in the position of the chloro and methyl groups, which can significantly impact their chemical reactivity and biological activity. The unique positioning of the functional groups in this compound contributes to its distinct properties and applications .
Properties
Molecular Formula |
C11H8ClNO2 |
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Molecular Weight |
221.64 g/mol |
IUPAC Name |
8-chloro-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-4-8-7(11(14)15)2-3-13-10(8)9(12)5-6/h2-5H,1H3,(H,14,15) |
InChI Key |
ANUPYYUKKUBWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)Cl)C(=O)O |
Origin of Product |
United States |
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